molecular formula C13H13ClN2 B1454388 [(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine CAS No. 1184195-76-3

[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine

Cat. No. B1454388
CAS RN: 1184195-76-3
M. Wt: 232.71 g/mol
InChI Key: QECMPHXFFZJORF-UHFFFAOYSA-N
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Description

The compound (4-Chlorophenyl)(pyridin-2-yl)methylamine belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular weight of this compound is 219.66 g/mol .


Synthesis Analysis

The synthesis of pyridine compounds, such as (4-Chlorophenyl)(pyridin-2-yl)methylamine, has been a subject of interest in many research studies . Pyrazoles, which are five-membered heterocycles, are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)(pyridin-2-yl)methylamine is characterized by the presence of a pyridine nucleus, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of the pyridine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole and its derivatives, including (4-Chlorophenyl)(pyridin-2-yl)methylamine, are known to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. A secondary amine: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .

Synthesis Intermediates

Sec-amines, such as this compound, are crucial synthesis intermediates in various sectors including pharmaceutical , polymer , and agricultural . They can be made either by direct reductive amination of carbonyl compounds or via a stepwise reaction that starts with the synthesis of imines and then reduces them to amines .

Synthesis of N-(Pyridin-2-yl)imidates

A synthetic protocol has been reported for the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Synthesis of N-heterocycles

A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Anti-fibrotic Activity

Some compounds related to (4-Chlorophenyl)(pyridin-2-yl)methylamine have shown anti-fibrotic activity . Although the specific anti-fibrotic activity of (4-Chlorophenyl)(pyridin-2-yl)methylamine has not been reported, it could potentially be investigated given the structural similarities.

Second Harmonic Generation (SHG)

Although not directly related to (4-Chlorophenyl)(pyridin-2-yl)methylamine, a pyridine-based chalcone derivative with two electron donor groups substituted at the meta and ortho positions of the phenylene ring showed a rise in SHG efficiency . This suggests potential applications of pyridine-based compounds in nonlinear optics.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMPHXFFZJORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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